molecular formula C11H9N3O3S B8056565 4,6-dioxo-N-phenyl-2-sulfanyl-1H-pyrimidine-5-carboxamide

4,6-dioxo-N-phenyl-2-sulfanyl-1H-pyrimidine-5-carboxamide

Cat. No.: B8056565
M. Wt: 263.27 g/mol
InChI Key: JARCFMKMOFFIGZ-UHFFFAOYSA-N
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Description

The compound with the identifier “4,6-dioxo-N-phenyl-2-sulfanyl-1H-pyrimidine-5-carboxamide” is known as pentaethylenehexamine. It is an organic amine composed of five ethylene groups joined together in a chain by four secondary amine groups and terminated on each end by primary amine groups. This compound is a hexadentate ligand, owing to the Lewis basicity of the six amine groups .

Chemical Reactions Analysis

Types of Reactions: Pentaethylenehexamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can undergo substitution reactions where the amine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Various halogenating agents and acids can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield simpler amines.

Scientific Research Applications

Pentaethylenehexamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which pentaethylenehexamine exerts its effects involves its ability to act as a strong field ligand. It coordinates with metal ions through its six amine groups, forming stable complexes. These complexes can then participate in various biochemical and chemical processes, depending on the metal ion and the specific conditions .

Properties

IUPAC Name

4,6-dioxo-N-phenyl-2-sulfanyl-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c15-8(12-6-4-2-1-3-5-6)7-9(16)13-11(18)14-10(7)17/h1-5,7H,(H,12,15)(H2,13,14,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARCFMKMOFFIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2C(=O)NC(=NC2=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C2C(=O)NC(=NC2=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
4,6-dioxo-N-phenyl-2-sulfanyl-1H-pyrimidine-5-carboxamide

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